REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[O:3][C:4]1[CH:9]=[C:8]([N:10]=NC2C=CC=CC=2)[CH:7]=[CH:6][C:5]=1[OH:18]>C(O)C.[Pd]>[NH2:10][C:8]1[CH:7]=[CH:6][C:5]([OH:18])=[C:4]([O:3][C:2]([F:1])([F:19])[F:20])[CH:9]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed
|
Type
|
FILTRATION
|
Details
|
On completion of hydrogen uptake, the catalyst was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated on a rotary evaporator, in the course of which the product
|
Type
|
CUSTOM
|
Details
|
already crystallizes out
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with a little cold ethanol
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum for 4 hours
|
Duration
|
4 h
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)O)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |